4-(morpholinosulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted at the 4-position with a morpholinosulfonyl group. The amide nitrogen is linked to a thiazole ring bearing a 4-nitrothiophen-2-yl substituent. Its synthesis likely involves cyclization to form the thiazole ring, followed by sulfonylation and amide coupling .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S3/c23-17(20-18-19-15(11-30-18)16-9-13(10-29-16)22(24)25)12-1-3-14(4-2-12)31(26,27)21-5-7-28-8-6-21/h1-4,9-11H,5-8H2,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXXNUBAJLSCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Nitrothiophenyl Group: The nitrothiophenyl group can be introduced via nitration of thiophene, followed by coupling with the thiazole ring.
Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached through sulfonylation reactions, where morpholine reacts with sulfonyl chlorides.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzamide moiety.
Scientific Research Applications
4-(morpholinosulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent, pending further research.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Sulfonamide-Benzamide Derivatives
Compound 22 (N-(4-(Morpholinosulfonyl)phenyl)thiophene-2-carboxamide):
- Structural Differences : Lacks the thiazole ring and nitrothiophenyl group. Instead, it has a thiophene-2-carboxamide directly attached to the sulfonamide-phenyl group.
- Functional Impact : Reduced heterocyclic complexity may lower target selectivity compared to the thiazole-containing target compound. The absence of the nitro group diminishes electron-withdrawing effects .
Compound 23 (N-(4-(Morpholinosulfonyl)phenyl)benzamide):
- Functional Impact: Limited bioactivity due to lack of thiazole and nitro groups, which are critical for interactions with enzymes or receptors .
Thiazole-Based Analogs
Compound 50 (N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) :
- Structural Differences: Features a bromophenyl group on the thiazole and dimethylsulfamoyl instead of morpholinosulfonyl.
- Dimethylsulfamoyl is less polar than morpholinosulfonyl, affecting pharmacokinetics .
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (ECHEMI-7161649) :
- Structural Differences: Diethylsulfamoyl replaces morpholinosulfonyl; the thiazole has a nitrophenyl group instead of nitrothiophenyl.
- The nitrophenyl group lacks the sulfur atom present in nitrothiophenyl, altering electronic properties .
Heterocyclic Variations
Compounds 4d–4k (Benzothiazole Derivatives) :
- Structural Differences : Replace thiazole with benzothiazole and incorporate piperazine or morpholine substituents.
- Functional Impact : Benzothiazole’s fused ring system increases rigidity, which may enhance binding to flat enzymatic pockets. Piperazine/morpholine substituents modulate solubility and basicity .
Triazole-Thiazole Hybrids (Compounds 9a–9e) :
- Structural Differences : Integrate triazole and benzimidazole moieties alongside thiazole.
- However, increased molecular weight may reduce bioavailability .
Table 1: Key Physicochemical Properties
*Estimated based on analogs with morpholino groups .
Biological Activity
The compound 4-(morpholinosulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)benzamide (referred to as Compound 1 ) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly against viral infections and cancer. This article reviews the biological activity of Compound 1, focusing on its antiviral properties, mechanism of action, and related research findings.
Chemical Structure
Compound 1 can be described by the following structural formula:
This structure includes a morpholino sulfonyl group, a thiazole moiety, and a nitro-substituted thiophene, which are critical for its biological activity.
Antiviral Properties
Recent studies have highlighted the potential of Compound 1 as an antiviral agent , particularly against Hepatitis B Virus (HBV). In vitro assays demonstrated that Compound 1 exhibits nanomolar inhibitory activity against HBV replication. The mechanism involves the inhibition of viral polymerase activity, which is essential for viral replication.
| Activity | IC50 Value | Target Virus |
|---|---|---|
| Antiviral activity | Nanomolar range | Hepatitis B Virus |
The proposed mechanism of action for Compound 1 involves:
- Inhibition of Viral Polymerase : The morpholinosulfonyl group enhances binding affinity to the viral polymerase.
- Disruption of Viral Assembly : The structural components interfere with the assembly of new virions.
Cytotoxicity
While assessing the safety profile, cytotoxicity tests revealed that Compound 1 has a favorable therapeutic index. It exhibited low toxicity in human liver cell lines, making it a promising candidate for further development.
Study 1: In Vitro Evaluation
A study conducted by researchers at [source] evaluated the antiviral efficacy of Compound 1 against HBV. The results indicated significant reduction in viral load in treated cells compared to control groups.
Study 2: Structural Analysis
X-ray crystallography and molecular docking studies have been employed to elucidate the binding interactions between Compound 1 and HBV polymerase. These studies confirmed that specific interactions at the active site are crucial for its inhibitory effects.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C-NMR identifies proton environments (e.g., morpholine protons at δ 3.5–3.7 ppm, nitrothiophene peaks at δ 8.1–8.3 ppm) .
- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., calculated [M+H]⁺: 475.12; observed: 475.11) .
- HPLC : Purity >98% confirmed using C18 columns with acetonitrile/water gradients .
How can low yields in the final coupling step be addressed, and what purification strategies are effective?
Advanced Research Question
- Optimization :
- Use Pd(PPh₃)₄ or Buchwald-Hartwig conditions for C–N coupling .
- Introduce protective groups (e.g., Boc) to stabilize reactive intermediates .
- Purification :
- Gradient column chromatography (silica gel, ethyl acetate/hexane) resolves nitrothiophene byproducts .
- Recrystallization in ethanol/water mixtures improves crystallinity .
What methodologies are recommended to investigate the compound’s mechanism of action in enzyme inhibition?
Advanced Research Question
- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using spectrophotometric methods .
- Molecular Docking : Simulate binding interactions with proteins (e.g., PDB ID 4EY7) using AutoDock Vina .
- SAR Studies : Modify nitrothiophene or morpholinosulfonyl groups to assess potency changes .
How should researchers resolve contradictions in bioactivity data across different assays?
Advanced Research Question
- Cross-Validation : Use orthogonal assays (e.g., cell viability vs. enzymatic activity) to confirm target specificity .
- Structural Analog Comparison : Test derivatives lacking the nitro group to isolate electronic effects .
- Dose-Response Curves : Ensure consistent IC₅₀ measurements across ≥3 independent replicates .
What techniques assess the compound’s thermal stability and degradation pathways?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (typically >200°C for sulfonamides) .
- Differential Scanning Calorimetry (DSC) : Identifies melting points (e.g., 177–185°C) and polymorphic transitions .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation products .
How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Advanced Research Question
-
Substituent Modification :
- Replace nitrothiophene with electron-withdrawing groups (e.g., CF₃) to enhance receptor binding .
- Vary morpholine with piperazine to alter solubility .
-
Bioisosteres : Substitute benzamide with thioamide to improve metabolic stability .
-
Data Table :
Derivative Modification IC₅₀ (µM) Solubility (mg/mL) Parent None 1.2 0.8 CF₃-Thiophene Nitro → CF₃ 0.7 1.5 Piperazine Morpholine → Piperazine 1.5 2.1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
